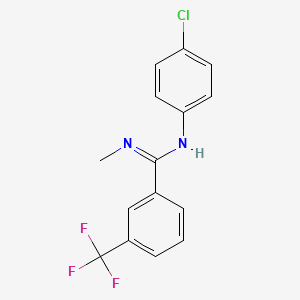
N-(4-chlorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-chlorophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide” is a chemical compound with the molecular formula C15H12ClF3N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-(4-chlorophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide” has been identified with a molecular weight of 312.717 Da and a monoisotopic mass of 312.064117 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-chlorophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide” include a molecular weight of 312.717 Da and a molecular formula of C15H12ClF3N2 .Scientific Research Applications
Organic Synthesis and Catalysis
Research has explored the role of related compounds in organic synthesis, particularly in catalysis. For instance, the use of rhenium-catalyzed trifluoromethylation of arenes and heteroarenes demonstrates the potential of using related chemical structures for modifying organic molecules, enhancing their properties for various applications, including pharmaceuticals and agrochemicals (E. Mejía & A. Togni, 2012).
Nanotechnology and Material Science
In material science, compounds with similar structures have been utilized in the development of polymeric and solid lipid nanoparticles. These nanoparticles have been studied for their potential in sustained release systems for agricultural applications, highlighting the versatility of such compounds in creating advanced materials for controlled delivery systems (E. Campos et al., 2015).
Environmental Science
The environmental impact of similar chemical structures has been studied, particularly in the context of water treatment and pollution. For example, the transformation pathways and acute toxicity variation of 4-hydroxyl benzophenone during chlorination disinfection processes have been examined. This research indicates the ecological risks associated with the use of certain chemicals in water treatment and their potential transformation into more toxic by-products (W. Liu et al., 2016).
Advanced Materials
The synthesis and characterization of novel aromatic polyimides derived from compounds with structural similarities have been explored. These studies focus on creating materials with high thermal stability, which are crucial for applications in high-temperature environments, electronics, and aerospace engineering (M. Butt et al., 2005).
Mechanism of Action
Target of Action
The target of a compound is typically a protein or enzyme in the body that the compound interacts with. Identifying the target can involve biochemical assays or computational modeling .
Mode of Action
This describes how the compound interacts with its target. It could inhibit or activate the target, or it might block another substance from interacting with the target .
Biochemical Pathways
The compound’s effects on biochemical pathways would be studied. This could involve looking at how the compound affects the production or degradation of certain molecules in the body .
Pharmacokinetics
This involves studying how the body absorbs, distributes, metabolizes, and excretes the compound. Factors like the compound’s solubility, stability, and the presence of transport proteins can affect these processes .
Result of Action
This would involve studying the cellular or physiological effects of the compound. For example, it might involve looking at changes in cell growth, gene expression, or signal transduction .
Action Environment
The compound’s action can be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s solubility and therefore its bioavailability .
properties
IUPAC Name |
N-(4-chlorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2/c1-20-14(21-13-7-5-12(16)6-8-13)10-3-2-4-11(9-10)15(17,18)19/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADQAYMPDNVCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2969500.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2969501.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2969502.png)

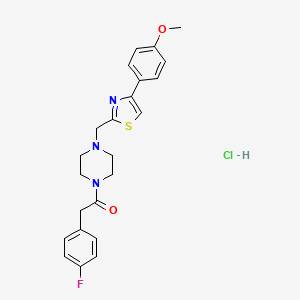
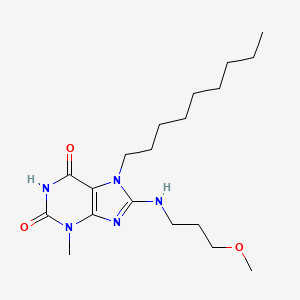
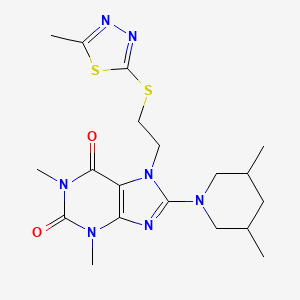
![1-[4-(3-Chlorophenyl)piperazino]-3-(4-methoxy-1-naphthyl)-2-propen-1-one](/img/structure/B2969516.png)
![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2969518.png)
![8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2969519.png)
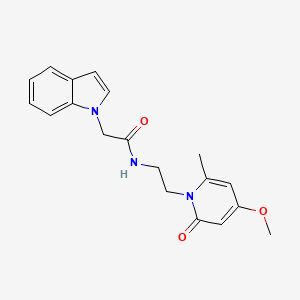
![1-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2969521.png)

![2-(7-methyl-3-oxo-5-pyrrolidin-1-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2969523.png)